N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide -

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide

Catalog Number: EVT-3597326
CAS Number:
Molecular Formula: C15H17ClF3NO
Molecular Weight: 319.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-chloro-5-(trifluoromethyl) phenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one (3-CPDP)

  • Compound Description: 3-CPDP is a novel organic nonlinear optical material. It exhibits optical transparency in the visible region with an absorption cut-off wavelength at 442 nm and possesses a stable phase before its melting point temperature (154 °C). [] This compound has demonstrated nonlinear optical properties, making it suitable for potential applications in optoelectronics. []

4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide

  • Compound Description: This compound demonstrates effectiveness against invertebrate pests. [, , ] Solid forms of this compound have been investigated for potential use in compositions targeting pest control. [, , ]

2-[2-Chloro-5-(trifluoromethyl)phenyl]hexahydropyrimidine monohydrate

  • Compound Description: This compound is a substituted hexahydropyrimidine. [] Its crystal structure reveals interesting intermolecular interactions, including C—H⋯Cl, C—H⋯F, and C—H⋯N hydrogen bonds, contributing to its stability. []

1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone

  • Compound Description: This compound's crystal structure has been analyzed and shows interesting features like C—H⋯F and C—H⋯O hydrogen bonds forming dimers. [] These dimers further connect into chains through C—H⋯O hydrogen bonds and C—Cl⋯π interactions. []

8-(2-Chloro-5-(trifluoromethyl)phenyl)-4H-(1,2,4)oxadiazolo-(3,4-c)(1,4)benzoxazin-1-one

  • Compound Description: This compound was synthesized through a palladium-catalyzed coupling reaction. [] The reaction used 8-Bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one and [2-chloro-5-(trifluoromethyl)phenyl]boronic acid as starting materials. []

2-{[2-Chloro-5-(trifluoro­meth­yl)phen­yl]imino­meth­yl]phenol

  • Compound Description: This compound features an intramolecular O—H⋯N hydrogen bond influencing its molecular conformation. [] Additionally, one of the CF3 groups in this compound exhibits rotational disorder in its crystal structure. []
  • Compound Description: This compound is a side product in the synthesis of 8-nitro-1,3-benzothiazin-4-one, a potential anti-tuberculosis drug candidate. [] Its crystal and molecular structure have been determined and reported. []

N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide (SRVIC30)

  • Compound Description: SRVIC30 shows antimetastatic effects in murine melanoma models. [] Topical administration of SRVIC30 in a murine subcutaneous melanoma model demonstrated increased peroxidase antioxidant enzyme activity, caspase-3 activation leading to cell death, and collagen fiber deposition within tumors. []

N,N′-Bis[2-chloro-5-(trifluoromethyl)benzylidene]ethane-1,2-diamine

  • Compound Description: This Schiff base compound adopts an E configuration with respect to the azomethine C=N bond. [] Its crystal structure is characterized by intramolecular C—H⋯F and C—H⋯Cl hydrogen bonds, forming S(5) ring motifs. []

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (Compound 1)

  • Compound Description: This compound demonstrates inhibitory activity against NF-kappaB and AP-1-mediated gene expression. [, ] Structure-activity relationship (SAR) studies were conducted on this compound to improve its potential oral bioavailability. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent P2X7 receptor antagonist. [] It exhibits good oral bioavailability, low-moderate clearance in preclinical species, and acceptable safety margins in rats. []

(2R,4S,5R)-3,4-Di­methyl-5-phenyl-2-[4-(tri­fluoro­methyl)­phenyl]-1,3,2-ox­aza­phospho­lidine(P—B)­borane

  • Compound Description: This compound is a P-chiral phosphinite borane complex. [] It was synthesized using (2R,4S,5R)-2-chloro-3,4-di­methyl-5-phenyl-1,3,2-ox­aza­phospho­lidine and [4-(tri­fluoro­methyl)­phenyl]­magnesium bromide. []
  • Compound Description: A series of these compounds were synthesized and their antimicrobial activities were assessed. [] The synthesis involved acid-catalyzed cyclocondensation of N-(2-chloro-4-(trifluoromethyl)phenyl)-3-oxobutanamide, thiourea, and substituted benzaldehydes. []

7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)

  • Compound Description: This compound exhibited promising antiproliferative activity against various cancer cell lines. [] It was among several 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives synthesized and evaluated for their anticancer potential. []

N-(2-chloro-5-nitro-phenyl)-benzimidoyl thiourea derivatives (3a–h)

  • Compound Description: This series of alkyl thiourea derivatives was synthesized from benzamides. [] Under basic conditions, these derivatives could be transformed into 5-nitro-2-phenyl-benzothiazole via thiourea–isothiourea rearrangement and SNAr. []

2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid

  • Compound Description: This boronic acid derivative was synthesized using 2-chloro-4-iodo-5-trifluoromethyl pyridine as the starting material. [] The synthesis involved a reaction with n-butyl lithium reagent, and the optimal conditions for maximizing yield and purity were explored. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

  • Compound Description: T2384 is a PPARγ partial agonist that exhibits a complex binding mode with the PPARγ receptor. [] NMR studies confirm that T2384 interacts with both the orthosteric and allosteric sites of PPARγ. []

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

  • Compound Description: The crystal structure of this compound reveals a dihedral angle of 71.5° between the pyrazole and benzene rings. [] It also features weak C—H⋯O and N—H⋯N interactions in its crystal packing. []

N(6)-[(hetero)aryl/(cyclo)alkyl-carbamoyl-methoxy-phenyl]-(2-chloro)-5'-N-ethylcarboxamido-adenosines

  • Compound Description: This series of compounds demonstrates potent agonist activity at the human A(2B) adenosine receptor. [] The substitution at the N(6) position significantly influences their efficacy and selectivity profiles. []
  • Compound Description: These pyrimidin-4-amine derivatives exhibit broad-spectrum insecticidal and fungicidal activities. [] Both compounds showed significant activity against Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus, and Pseudoperonospora cubensis. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

  • Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). [] It exhibits potent inhibitory activity against both DDR1 and DDR2 kinases and demonstrates promising anti-inflammatory effects in an LPS-induced acute lung injury mouse model. []

2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide (Compound 28)

  • Compound Description: This compound blocks the activation of transcription factors AP-1 and NF-κB. [] It inhibits both IL-2 and IL-8 levels and showed activity in animal models of inflammation and immunosuppression. []

3-Hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)- benzo (b) thiophene-2-carboxamide (L-652,343)

  • Compound Description: L-652,343 is a dual inhibitor of cyclooxygenase and 5-lipoxygenase. [] It demonstrates anti-inflammatory and analgesic effects in various in vivo models. []

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

  • Compound Description: This compound is a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] It is absorbed intact after oral administration and metabolized to release the active anti-inflammatory compound. []
  • Compound Description: A series of these azomethine compounds and their corresponding zinc(II) complexes were synthesized and characterized. [] The complexes showed enhanced photoluminescent properties compared to the free ligands and exhibited promising protistocidal activity. []

2-chloro-5-trichloromethyl pyridine

  • Compound Description: This pyridine derivative was synthesized through a multi-step process involving chlorination and fluorination reactions. [] The synthetic route focused on achieving high yield and purity of the final product. []

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)

  • Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases). [] It exhibits antibacterial activity, attenuating bacterial growth and secondary metabolism. []

2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol

  • Compound Description: This compound adopts an E conformation around its central imine group. [] The crystal structure reveals an intramolecular bifurcated O—H⋯(N,O) hydrogen bond, influencing its molecular conformation. []
  • Compound Description: This compound is a potential genotoxic impurity identified in osimertinib mesylate, an antineoplastic agent. [] A sensitive analytical method was developed for its trace-level quantification. []
  • Compound Description: This specific crystalline form, a dihydrate, is characterized by its X-ray powder diffraction pattern. [] The diffraction pattern exhibits specific maxima at 8.5°, 11.0°, 11.5°, 17.2°, 18.8°, 19.2°, 20.8°, 22.1°, and 26.0° (2θ degrees). []

5-Chloro-5-trifluoromethyl-3-aryl-4-alkyl(aryl)-isothiazolidines

  • Compound Description: These compounds are synthesized via a 3+2 cycloaddition reaction between N-Alkyl(aryl)-C-trifluoromethyl-C-chlorosulfinimides and styrenes. [] Their dehydrochlorination reactions lead to the formation of either isothiazoline derivatives or β-aminovinyl trifluoromethylthioketones, depending on the substituent near the nitrogen atom. []

N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC)

  • Compound Description: NHDC exhibits anticancer effects by inhibiting liver tumor growth. [] This effect is associated with the activation of HNF4α and inhibition of the STAT3 pathway. [] NHDC directly binds to the hydrophobic fatty acid ligand binding site of HNF4α. []

1,3-Dialkyl-1,3-diaza-2-chloro-5,6-benzo-1,3,2-phosphorinan-4-ones

  • Compound Description: These compounds serve as versatile precursors for synthesizing P(III) derivatives. [] They undergo substitution reactions with various nucleophiles, allowing for the introduction of diverse substituents at the phosphorus center. []

(Z)-3-[5-chloro-2-(prop-2-ynyloxy)phenyl]-3-hydroxy-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

  • Compound Description: This compound is a Z isomer formed through the photochemical transformation of its corresponding oxirane precursor. [] Its crystal structure reveals a planar conformation stabilized by an intramolecular O—H⋯O hydrogen bond. []

(S,S)-(–)-2-methylsulphonyl-3-phenyloxaziridine and (S,S)-(–)-2-methylsulphonyl-3-(2-chloro-5-nitrophenyl)oxaziridine

  • Compound Description: These chiral oxaziridine derivatives act as effective oxidizing agents in asymmetric synthesis. [] Their stereochemical properties are influenced by the substituents on the phenyl ring attached to the oxaziridine ring. []

3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide

  • Compound Description: This indazole derivative shows antitumor activity. [] It effectively inhibits the proliferation of A549 and BGC-823 cancer cell lines. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

  • Compound Description: CHMFL-KIT-64 is a potent inhibitor of c-KIT kinase, including various drug-resistant mutants. [] It exhibits good oral bioavailability and displays promising antitumor activity in several preclinical models of gastrointestinal stromal tumors. []

4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

  • Compound Description: GSK3787 acts as a selective and irreversible peroxisome proliferator-activated receptor delta (PPARδ) antagonist. [] It covalently binds to Cys249 within the PPARδ binding pocket and antagonizes PPARδ transcriptional activity. []

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

  • Compound Description: This urea derivative functions as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. [] It is proposed for potential use in developing treatments for VEGFR-2-mediated diseases. []

Properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide

Molecular Formula

C15H17ClF3NO

Molecular Weight

319.75 g/mol

InChI

InChI=1S/C15H17ClF3NO/c16-12-7-6-11(15(17,18)19)9-13(12)20-14(21)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,20,21)

InChI Key

OHORBTRXDZYSDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.